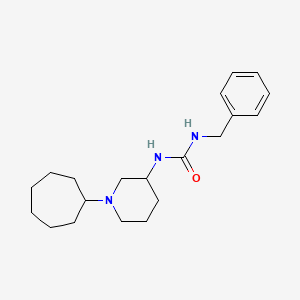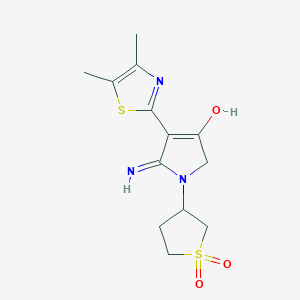![molecular formula C22H29FN2O3 B6054020 2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6054020.png)
2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is also known as FMeNER-D2 and is a derivative of the antipsychotic drug, haloperidol.
作用机制
The mechanism of action of FMeNER-D2 is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This mechanism of action is similar to that of haloperidol, the parent compound of FMeNER-D2. However, FMeNER-D2 has been shown to have a higher affinity for dopamine D2 receptors than haloperidol, making it a potentially more effective therapeutic agent.
Biochemical and Physiological Effects:
FMeNER-D2 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is believed to be responsible for its neuroprotective effects. FMeNER-D2 has also been shown to increase the expression of antioxidant enzymes and reduce the production of pro-inflammatory cytokines. These effects suggest that FMeNER-D2 may have potential therapeutic applications for a variety of conditions.
实验室实验的优点和局限性
One of the advantages of FMeNER-D2 is its high purity and yield, which makes it suitable for use in scientific research. However, one of the limitations of FMeNER-D2 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings. In addition, the high affinity of FMeNER-D2 for dopamine D2 receptors may limit its potential therapeutic applications to conditions that involve dopamine dysregulation.
未来方向
There are many potential future directions for research on FMeNER-D2. One area of research could be to investigate its potential therapeutic applications for conditions such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another area of research could be to investigate its anti-inflammatory and antioxidant properties for potential therapeutic applications in conditions such as cancer and cardiovascular disease. In addition, future research could focus on developing more water-soluble derivatives of FMeNER-D2 to overcome its limitations in certain experimental settings.
合成方法
The synthesis of FMeNER-D2 involves a series of chemical reactions starting with the reaction of 2-fluoro-4-methoxybenzaldehyde with 4-methoxybenzylamine to form 1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)piperazine. This intermediate is then reacted with ethylene oxide to form 2-[1-(2-fluoro-4-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol. The synthesis of FMeNER-D2 has been optimized for high yield and purity, making it suitable for use in scientific research.
科学研究应用
FMeNER-D2 has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. FMeNER-D2 has also been studied for its potential to treat schizophrenia and other psychiatric disorders. In addition, FMeNER-D2 has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of conditions.
属性
IUPAC Name |
2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O3/c1-27-20-6-3-17(4-7-20)14-24-10-11-25(19(16-24)9-12-26)15-18-5-8-21(28-2)13-22(18)23/h3-8,13,19,26H,9-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGKCRZHAZPHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=C(C=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6053938.png)

![3-(1,3-benzodioxol-5-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053950.png)
![8-bromo-N-[2-(4-morpholinyl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053957.png)
![N-{4-[(2-adamantylamino)sulfonyl]phenyl}acetamide](/img/structure/B6053959.png)

![N~1~-(2,3-dichlorophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B6053967.png)
![9-methyl-5-(2-thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6053973.png)
![methyl 4-({1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}amino)-4-oxobutanoate](/img/structure/B6053984.png)
![(2-methoxybenzyl)methyl{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6053993.png)
![3-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)propanamide](/img/structure/B6053995.png)
![2-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B6054027.png)

![[2-({3-chloro-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6054047.png)